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molecular formula C8H8ClN B1427069 3-Chloro-2-cyclopropylpyridine CAS No. 1355066-87-3

3-Chloro-2-cyclopropylpyridine

Cat. No. B1427069
M. Wt: 153.61 g/mol
InChI Key: NQLWSKQUGUMFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772343B2

Procedure details

A round bottom flask was charged with 3-chloro-2-cyclopropylpyridine (Preparation 36, 0.475 g; 3.092 mmol), bis(pinacolato)diboron (0.980 g, 3.86 mol) and 4,4-di-tert-butyl-2,2-dipyridyl (0.025 g; 0.093 mmol) in heptane (1.55 L). The reaction mixture was cycled between vacuum and nitrogen 6 times over 15 minutes. Di-μ-methanolatodiiridium(Ir—Ir)-cycloocta-1,5-diene (1:2) (0.063 g; 0.093 mmol) was then added and the reaction stirred for 18 hours under nitrogen atmosphere at room temperature. The reaction mixture was evaporated to dryness to afford a red viscous oil. The resulting oil was dissolved in acetone (10.0 mL) and cooled to 0° C. with an ice bath. Then potassium peroxymonosulfate (2.55 g, 4.15 mmol) in water (10.0 mL) was added dropwise to the mixture and stirred at this temperature for 1 hour. The reaction was then diluted in tert-butyl methyl ether (25.0 mL) and washed with brine (3×25.0 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 0 to 30% EtOAc in heptane to yield the title compound as a pale yellow solid (0.220 g, 1.28 mmol, 42%).
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.55 L
Type
solvent
Reaction Step One
[Compound]
Name
Di-μ-methanolatodiiridium(Ir—Ir)-cycloocta-1,5-diene
Quantity
0.063 g
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:8]2[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:12]1.S([O-])(O[O-])(=O)=O.[K+].[K+]>CCCCCCC.CC(C)=O.O.COC(C)(C)C>[Cl:1][C:2]1[CH:7]=[C:6]([OH:12])[CH:5]=[N:4][C:3]=1[CH:8]1[CH2:10][CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.475 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)C1CC1
Name
Quantity
0.98 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
1.55 L
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Di-μ-methanolatodiiridium(Ir—Ir)-cycloocta-1,5-diene
Quantity
0.063 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.55 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 18 hours under nitrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a red viscous oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. with an ice bath
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with brine (3×25.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified with silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 30% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=NC1C1CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.28 mmol
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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